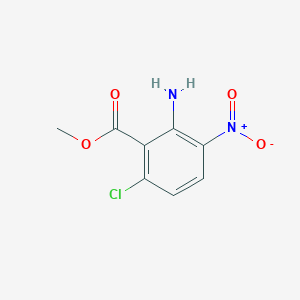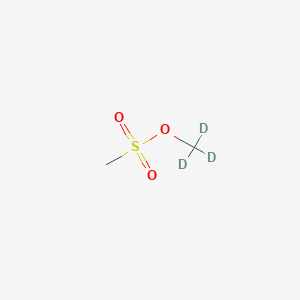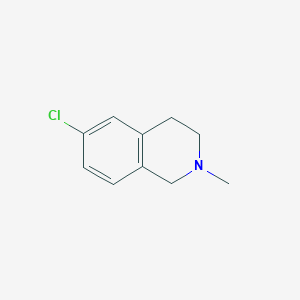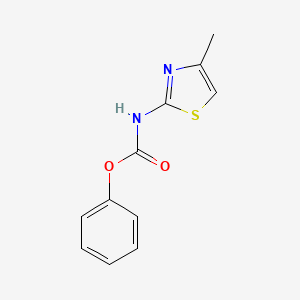
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole
Descripción general
Descripción
“2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Aplicaciones Científicas De Investigación
Cancer Treatment
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole derivatives have been studied for their potential in treating cancer. The compound’s ability to interfere with the proliferation of cancer cells makes it a candidate for anticancer drugs. Research has shown that certain benzoxazole derivatives can act as inhibitors against specific cancer cell lines, offering a pathway for the development of new therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives are well-documented. These compounds have been found to be effective against a range of microbes, including bacteria and fungi. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Treatment of Disorders
Benzoxazole derivatives, including 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole, have been explored for their role in treating various disorders in the human body. Their interaction with biological pathways suggests potential applications in treating diseases that are currently difficult to manage .
Antiviral Agents
Indole derivatives, which share a similar heterocyclic structure with benzoxazoles, have shown promise as antiviral agents. By extension, benzoxazole derivatives could be synthesized and tested for their efficacy against a range of viral infections, contributing to the fight against viral diseases .
Anti-Inflammatory Properties
The anti-inflammatory potential of benzoxazole derivatives is another area of interest. These compounds can be designed to target inflammatory pathways, offering new options for the treatment of chronic inflammatory diseases .
Antioxidant Applications
Benzoxazole derivatives have been recognized for their antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism. This property is beneficial in preventing oxidative stress-related diseases .
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been found to exhibit a wide spectrum of pharmacological activities . They have been used as intermediates for the preparation of new biological materials .
Mode of Action
Benzoxazole derivatives are known to interact with various biological receptors in the human body . This interaction is facilitated by their bicyclic planar structure, which allows them to easily interact with biological receptors .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities . For instance, some benzoxazole derivatives have shown significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole . Other derivatives have demonstrated anticancer activity in comparison to 5-fluorouracil .
Propiedades
IUPAC Name |
2-ethyl-7-methyl-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-9-11-8-5-7(12(13)14)4-6(2)10(8)15-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQONDGUURDUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)

